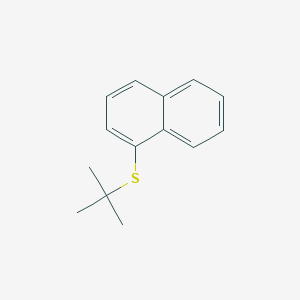
Phosphorus(V) sulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorus(V) sulfide, also known as phosphorus pentasulfide, is an inorganic compound with the molecular formula P₄S₁₀. This yellow solid is one of the most commercially significant phosphorus sulfides. It is primarily used in the production of other organosulfur compounds and has applications in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphorus(V) sulfide is typically synthesized by the reaction of liquid white phosphorus with sulfur at temperatures above 300°C. The reaction is highly exothermic and must be carefully controlled to prevent hazards . The chemical equation for this synthesis is:
P4+10S→P4S10
Industrial Production Methods: In industrial settings, this compound can also be produced by reacting elemental sulfur or pyrite (FeS₂) with ferrophosphorus, a byproduct of white phosphorus production from phosphate rock. The reaction is as follows:
4Fe2P+18S→P4S10+8FeS
This method is advantageous for large-scale production due to the availability of raw materials .
Análisis De Reacciones Químicas
Types of Reactions: Phosphorus(V) sulfide undergoes various chemical reactions, including:
Thiation: It is widely used as a thiating agent, converting esters to dithioesters.
Deoxygenation: It can deoxygenate organic compounds, such as converting carbonyls to thiocarbonyls.
Dehydration: It acts as a dehydrating agent in organic synthesis.
Common Reagents and Conditions:
Thiation: this compound reacts with esters in the presence of pyridine to form dithioesters.
Deoxygenation: It reacts with carbonyl compounds under mild conditions to produce thiocarbonyls.
Dehydration: It can dehydrate alcohols and carboxylic acids to form corresponding anhydrides.
Major Products:
Dithioesters: Formed from the thiation of esters.
Thiocarbonyls: Produced from the deoxygenation of carbonyl compounds.
Anhydrides: Resulting from the dehydration of alcohols and carboxylic acids.
Aplicaciones Científicas De Investigación
Phosphorus(V) sulfide has numerous applications in scientific research and industry:
Mecanismo De Acción
Phosphorus(V) sulfide exerts its effects primarily through its ability to transfer sulfur atoms to other molecules. This thiation process involves the formation of a transient intermediate, which facilitates the transfer of sulfur atoms to the target molecule. The molecular targets and pathways involved in these reactions depend on the specific substrate and reaction conditions .
Comparación Con Compuestos Similares
Phosphorus(V) sulfide is part of a family of phosphorus sulfides, which include:
Phosphorus sesquisulfide (P₄S₃): Used in the production of "strike anywhere matches".
Phosphorus trisulfide (P₄S₇): Known for its stability and ease of purification.
Phosphorus tetrasulfide (P₄S₄): Exists in multiple isomeric forms.
Uniqueness: this compound is unique due to its high sulfur content and its ability to act as a versatile reagent in organic synthesis. Its applications in thiation, deoxygenation, and dehydration reactions make it a valuable compound in both research and industrial settings .
Propiedades
InChI |
InChI=1S/P2S5/c3-1(4)7-2(5)6 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVAJUNEPOKXLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(=S)(=S)SP(=S)=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P2S5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, [(1,1-dimethylethyl)thio]-](/img/structure/B7769652.png)












